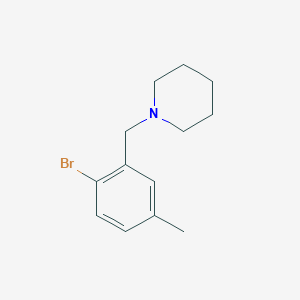

1-(2-Bromo-5-methylbenzyl)piperidine

Description

Properties

IUPAC Name |

1-[(2-bromo-5-methylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-5-6-13(14)12(9-11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUQBEQGJMZJPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-methylbenzyl chloride and piperidine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 2-bromo-5-methylbenzyl chloride is reacted with piperidine in an appropriate solvent, such as dichloromethane or toluene, at elevated temperatures to yield this compound

Industrial production methods may involve continuous flow reactions and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the benzyl position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Reaction Types

Example :

-

Reaction with sodium nitrite in HBr yields 5-methyl-2-aminobenzylpiperidine, a precursor for further functionalization (e.g., Sandmeyer reactions) .

-

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids generates biaryl derivatives, expanding drug discovery applications .

Cross-Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Catalytic Systems

| Reaction | Catalysts/Base | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 72–89 | |

| Heck Coupling | Pd(OAc)₂, PPh₃ | Alkenes | 65–78 |

Mechanistic Insight :

-

The electron-deficient benzyl bromide facilitates oxidative addition with Pd(0), forming a Pd(II) intermediate that reacts with coupling partners (e.g., boronic acids) .

-

Steric effects from the 5-methyl group may influence regioselectivity in coupling reactions.

Reduction and Oxidation

The benzyl bromide moiety and piperidine ring undergo redox transformations.

Reduction

| Reagents | Conditions | Products | Application | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT | 1-(5-Methylbenzyl)piperidine | Intermediate for APIs | |

| LiAlH₄ | THF, reflux | Secondary alcohol derivatives | Bioactive compound synthesis |

Oxidation

| Reagents | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous | 5-Methyl-2-carboxybenzylpiperidine | Low yield (≤40%) | |

| Ozone | CH₂Cl₂, −78°C | Aldehyde derivatives | Requires stabilization |

Cyclization and Ring Expansion

The piperidine ring can undergo cyclization with electrophiles or nucleophiles.

Example :

-

Treatment with allyl bromides under basic conditions forms spirocyclic derivatives via intramolecular alkylation .

-

Reaction with Grignard reagents triggers ring expansion to azepane analogs, though yields are moderate (50–60%) .

Biological Activity Modulation

Derivatives of 1-(2-bromo-5-methylbenzyl)piperidine show promise in medicinal chemistry:

Scientific Research Applications

1-(2-Bromo-5-methylbenzyl)piperidine finds applications in various fields:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methylbenzyl)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several piperidine derivatives, differing primarily in substituent type, position, and electronic effects. Key analogues include:

Key Observations :

- Substituent Position: The 2-bromo-5-methyl substitution in the target compound may confer distinct steric and electronic properties compared to analogues with substituents at the 3- or 5-positions (e.g., 1-Bromo-3-fluoro-5-piperidinobenzene) .

Key Observations :

- The bromo and methyl groups in 1-(2-Bromo-5-methylbenzyl)piperidine may enhance metabolic stability compared to compounds with electron-withdrawing groups (e.g., formyl).

- Unlike PCP derivatives, the absence of a cyclohexyl ring suggests minimal CNS activity, aligning with safer pharmacological profiles .

Physicochemical Properties

- Solubility: Bromine’s electronegativity may reduce aqueous solubility relative to fluorine-containing analogues (e.g., 1-Bromo-3-fluoro-5-piperidinobenzene) .

Biological Activity

1-(2-Bromo-5-methylbenzyl)piperidine is a piperidine derivative notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in cancer therapy and neuropharmacology.

- IUPAC Name : this compound

- CAS Number : 1414870-84-0

- Molecular Formula : C13H16BrN

- Molecular Weight : 270.18 g/mol

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent and a modulator of neurotransmitter systems.

Anticancer Activity

Recent studies have shown that piperidine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), MCF-7 (breast cancer)

- Methodology : MTT assay was used to evaluate cell viability.

- Findings : The compound demonstrated IC50 values ranging from 19.9 to 75.3 µM against different cancer cell lines, indicating a moderate level of activity compared to standard chemotherapeutics .

The mechanism through which this compound exerts its biological effects may involve the modulation of key receptors and enzymes involved in cell signaling pathways:

- Receptor Interaction : The compound is believed to interact with serotonin receptors (5-HT) and dopamine receptors (D2), potentially influencing mood and cognitive functions .

- Enzyme Inhibition : It may act as an inhibitor of enzymes related to cancer cell proliferation, although specific targets remain to be fully elucidated .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:

- Synthesis and Characterization :

-

Biological Assays :

- In vitro studies have demonstrated that modifications to the piperidine structure can significantly enhance biological activity.

- For example, derivatives with additional functional groups showed improved potency against cancer cell lines, suggesting that structural optimization is crucial for enhancing therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) | Notable Effects |

|---|---|---|---|

| This compound | Anticancer | 19.9 - 75.3 | Moderate antiproliferative activity |

| Benzoylpiperidine | MAGL Inhibitor | 80 nM | Selective for MAGL, inhibits breast and ovarian cancer cells |

| Trisubstituted Piperidines | Antiviral | Low µM | Inhibits influenza A/H1N1 virus |

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Bromo-5-methylbenzyl)piperidine, and how can reaction yields be improved?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperidine with 2-bromo-5-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . To improve yields:

- Optimize stoichiometry (e.g., 1.2 equivalents of benzyl bromide to piperidine).

- Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-alkylation).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns. The benzylic CH₂ group adjacent to bromine appears as a triplet (~δ 3.5–4.0 ppm) due to coupling with the piperidine ring protons .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.08) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC: Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

Advanced: How can discrepancies in spectroscopic data for this compound derivatives be systematically resolved?

Methodological Answer:

- Cross-Validation: Compare data with computational predictions (DFT calculations for NMR chemical shifts) .

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine ring signals .

- X-ray Crystallography: Resolve structural ambiguities (e.g., bromine positioning) via single-crystal analysis .

- Replicate Synthesis: Eliminate batch variability by standardizing reaction conditions and purification protocols .

Advanced: What experimental design frameworks are suitable for optimizing reaction conditions in piperidine-functionalized compound synthesis?

Methodological Answer:

- Factorial Design: Use a 2^k factorial approach to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a 2³ design can identify interactions between time (8–24 hr), temperature (60–100°C), and base (K₂CO₃ vs. NaH) .

- Response Surface Methodology (RSM): Model non-linear relationships to pinpoint optimal conditions (e.g., maximum yield at 80°C with 10 mol% catalyst) .

- Control Groups: Include negative controls (e.g., reactions without catalyst) to validate observed effects .

Advanced: How can the biological activity of this compound be evaluated in pharmacological studies?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .

- Cellular Uptake: Use radiolabeled (³H) or fluorescently tagged derivatives to quantify permeability (e.g., Caco-2 cell monolayers) .

- In Vivo Models:

- Dose-Response Studies: Administer graded doses (1–100 mg/kg) in rodent models to assess efficacy and toxicity .

- Pharmacokinetics: Measure plasma half-life via LC-MS/MS after intravenous/oral administration .

Advanced: What strategies mitigate bromine-mediated side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups: Temporarily mask the bromine atom with trimethylsilyl groups during nucleophilic substitutions .

- Metal Catalysis: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups without eliminating Br .

- Low-Temperature Conditions: Perform reactions at –20°C to suppress bromine elimination pathways .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., docking studies for receptor binding affinity) .

- DFT Calculations: Predict reaction pathways (e.g., energy barriers for SN2 vs. radical mechanisms) and regioselectivity .

- QSAR Models: Corrogate structural features (e.g., logP, polar surface area) with observed bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.